

Labeling Oligonucleotides with BP Fluor 568 NHS Ester: Application Notes and Protocols

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Compound of Interest

Compound Name: BP Fluor 568 NHS ester

Cat. No.: B3179296

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This document provides a detailed guide for the covalent labeling of amino-modified oligonucleotides with **BP Fluor 568 NHS ester**. BP Fluor 568 is a bright, orange-fluorescent dye with excitation and emission maxima of approximately 568 nm and 599 nm, respectively, making it a suitable alternative for rhodamine red dyes.^[1] This protocol is designed for research, diagnostics, and drug development applications where fluorescently labeled oligonucleotides are utilized, such as in fluorescence microscopy, flow cytometry, FRET studies, and as hybridization probes.^{[1][2][3][4]}

Principle of the Reaction

The labeling reaction is based on the covalent coupling of an N-hydroxysuccinimide (NHS) ester-activated dye to a primary aliphatic amine group on a modified oligonucleotide.^{[5][6]} The amino group can be incorporated at the 5', 3', or an internal position of the oligonucleotide. The reaction proceeds efficiently in an aqueous buffer at a slightly alkaline pH (8.3-9.0), where the primary amine is deprotonated and acts as a strong nucleophile, attacking the NHS ester to form a stable amide bond.^{[5][7]}

Quantitative Data Summary

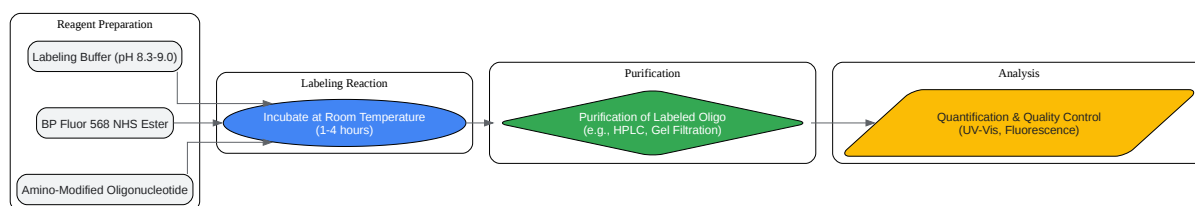
The efficiency of the labeling reaction can be influenced by several factors, including the purity of the oligonucleotide and the NHS ester, the pH of the reaction buffer, and the molar ratio of

dye to oligonucleotide. The following table summarizes typical quantitative parameters for the labeling process.

Parameter	Value	Notes
Excitation Maximum (λ_{ex})	~568 nm	
Emission Maximum (λ_{em})	~599 nm	
Molar Extinction Coefficient	> 80,000 $\text{cm}^{-1}\text{M}^{-1}$	At ~568 nm
Recommended Molar Excess of Dye	5-20 fold	A higher excess may be required for less reactive amines or to drive the reaction to completion.
Typical Labeling Efficiency	70-95%	This is an estimated range and should be determined empirically for each specific oligonucleotide and reaction condition.
pH of Labeling Reaction	8.3 - 9.0	Higher pH increases the rate of NHS ester hydrolysis, while lower pH protonates the amine, reducing its reactivity. [5]

Experimental Workflow

The overall process for labeling oligonucleotides with **BP Fluor 568 NHS ester** involves the preparation of reagents, the labeling reaction itself, and subsequent purification of the labeled oligonucleotide.



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Caption: Experimental workflow for labeling oligonucleotides.

Detailed Experimental Protocols

Materials and Reagents

- Amino-modified oligonucleotide
- **BP Fluor 568 NHS ester**
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[5][8]
- Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.5[5]
- Nuclease-free water
- Purification system (e.g., HPLC, gel filtration columns)
- UV-Vis spectrophotometer (e.g., NanoDrop)
- Fluorometer

Protocol 1: Preparation of Reagents

- Amino-Modified Oligonucleotide Solution:
 - Dissolve the lyophilized amino-modified oligonucleotide in the labeling buffer to a final concentration of 1-5 mM. The concentration can be adjusted based on the scale of the reaction.
- **BP Fluor 568 NHS Ester** Stock Solution:
 - NHS esters are moisture-sensitive. Allow the vial of **BP Fluor 568 NHS ester** to equilibrate to room temperature before opening to prevent condensation.
 - Prepare a 10 mg/mL stock solution of the dye in anhydrous DMF or DMSO.^[7] This solution should be prepared fresh before each labeling reaction.

Protocol 2: Labeling Reaction

- To the dissolved amino-modified oligonucleotide, add a 5- to 20-fold molar excess of the **BP Fluor 568 NHS ester** stock solution.
- Vortex the reaction mixture gently and incubate for 1-4 hours at room temperature, protected from light.^[5] Alternatively, the reaction can be carried out overnight on ice.^[5]
- The reaction progress can be monitored by HPLC if desired.

Protocol 3: Purification of the Labeled Oligonucleotide

It is crucial to remove the unreacted dye and any unlabeled oligonucleotides from the final product.^{[9][10]} Several methods can be employed for purification:

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for separating the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide.^{[8][11][12]}
- Gel Filtration Chromatography: Size exclusion chromatography can be used to separate the larger labeled oligonucleotide from the smaller, unreacted dye molecules.

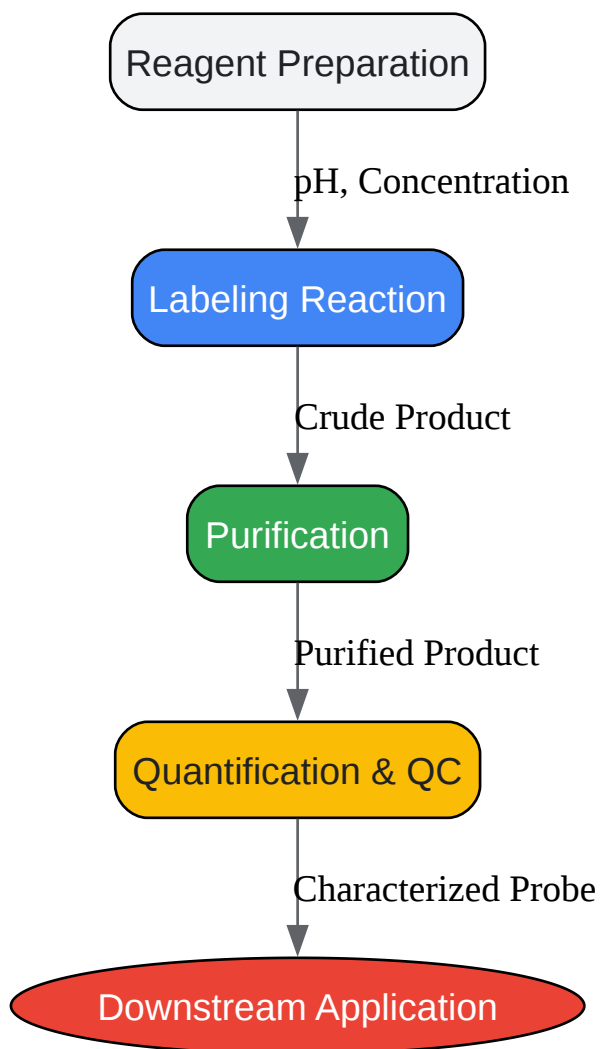
- Ethanol Precipitation: This method can be used to remove the majority of the unconjugated dye.[8]
 - Add 0.1 volumes of 3 M sodium acetate, pH 5.2, to the reaction mixture.
 - Add 2.5-3 volumes of cold absolute ethanol and mix well.
 - Incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.
 - Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
 - Carefully decant the supernatant containing the unreacted dye.
 - Wash the pellet with cold 70% ethanol and centrifuge again.
 - Air-dry the pellet and resuspend in nuclease-free water or a suitable buffer.

Protocol 4: Quantification and Quality Control

- UV-Vis Spectroscopy:
 - Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the oligonucleotide) and ~568 nm (for BP Fluor 568).
 - The concentration of the oligonucleotide and the dye can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, ϵ is the molar extinction coefficient, c is the concentration, and l is the path length.
 - A correction factor should be applied to the A_{260} reading to account for the absorbance of the dye at this wavelength.
- Fluorescence Spectroscopy:
 - Confirm the successful labeling by measuring the fluorescence emission spectrum of the purified product. Excite the sample at ~568 nm and scan the emission from ~580 nm to 700 nm. A peak around 599 nm should be observed.

Logical Relationship of Key Steps

The following diagram illustrates the logical progression and dependencies of the key steps in the labeling process.



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Caption: Key steps and their logical flow.

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References

- 1. Alexa 568 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 2. academic.oup.com [academic.oup.com]
- 3. stratech.co.uk [stratech.co.uk]
- 4. atdbio.com [atdbio.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. glenresearch.com [glenresearch.com]
- 8. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Fluorescent Labeled Oligos, Oligo Fluorescent Labeling By Name [biosyn.com]
- 12. researchgate.net [researchgate.net]
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